3-(azetidin-3-yl)-6-fluoro-1H-indole
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Overview
Description
3-(azetidin-3-yl)-6-fluoro-1H-indole is a heterocyclic compound that features both an azetidine ring and an indole ring. The presence of a fluorine atom at the 6-position of the indole ring adds unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the indole ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or DMF (dimethylformamide).
Industrial Production Methods
For industrial production, the synthesis of 3-(azetidin-3-yl)-6-fluoro-1H-indole can be scaled up using continuous flow reactors to ensure consistent quality and yield. Green chemistry principles are often applied to minimize the use of hazardous reagents and to improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-6-fluoro-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in methanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
3-(azetidin-3-yl)-6-fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of agrochemicals
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, which is crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(azetidin-3-yl)-1H-indole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
6-fluoro-1H-indole:
3-(azetidin-3-yl)-5-nitro-1,2,4-oxadiazole: Contains a nitro group and an oxadiazole ring, leading to distinct chemical behavior and uses
Uniqueness
The unique combination of the azetidine ring and the fluorine-substituted indole ring in 3-(azetidin-3-yl)-6-fluoro-1H-indole provides it with distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H11FN2 |
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Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-6-fluoro-1H-indole |
InChI |
InChI=1S/C11H11FN2/c12-8-1-2-9-10(7-4-13-5-7)6-14-11(9)3-8/h1-3,6-7,13-14H,4-5H2 |
InChI Key |
SIIKKROWVJPDET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CNC3=C2C=CC(=C3)F |
Origin of Product |
United States |
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